molecular formula C7H6BrNO4 B3033113 2-Bromo-6-methoxy-3-nitrophenol CAS No. 854733-39-4

2-Bromo-6-methoxy-3-nitrophenol

Cat. No. B3033113
CAS RN: 854733-39-4
M. Wt: 248.03
InChI Key: BAADLJBNKVHGKS-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-3-nitrophenol, also known as 2-BMPN, is a synthetic compound with a wide range of applications in the field of organic chemistry. It is a colorless solid that can be synthesized from the reaction of bromoacetic acid and nitromethane in the presence of an acid catalyst. 2-BMPN has been used in various scientific research applications, such as organic synthesis, biochemistry, and drug development. In addition, it has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Synthesis Methods and Pathways

The synthesis of related bromo-nitrophenol compounds, such as 2-bromo-4-nitrophenol, has been achieved through diazotization and the Sandmeyer reaction, starting from 2-methoxy-5-nitroaniline. This process involves a nucleophilic substitution reaction, followed by acidification to obtain the desired bromo-nitrophenol. This method is highlighted for its simplicity, efficiency, and suitability for commercial production, suggesting potential pathways for synthesizing 2-bromo-6-methoxy-3-nitrophenol (Li Zi-ying, 2008).

Chemical Reactivity and Environmental Sensitivity

Protein reagents like 2-methoxy-5-nitrobenzyl bromide, closely related to this compound, demonstrate environmental sensitivity and specificity in biochemical reactions. Such compounds are useful for examining enzyme-substrate interactions, owing to their spectral sensitivity to changes in the molecular environment. This suggests potential applications of this compound in biochemical studies and as a sensitive probe in protein research (Horton, Kelly, & Koshland, 1965).

Application in Material Science

In material science, compounds like 4-bromo-2-iminomethyl-6-methoxy-phenol have been utilized in the microwave-assisted synthesis of metal-organic frameworks, indicating that bromo-methoxy-nitrophenol derivatives could be useful in the development of new materials. These compounds can form complex structures with metals, potentially leading to applications in catalysis, gas storage, or separation technologies (Yu Xiao et al., 2011).

Antioxidant Properties

Bromophenols, including derivatives similar to this compound, have been isolated from marine algae and shown to possess significant antioxidant activities. These compounds are stronger or comparable to standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid, suggesting that this compound may also have potential as a natural antioxidant in food preservation or pharmaceuticals (Ke-kai Li et al., 2011).

properties

IUPAC Name

2-bromo-6-methoxy-3-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO4/c1-13-5-3-2-4(9(11)12)6(8)7(5)10/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAADLJBNKVHGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855826
Record name 2-Bromo-6-methoxy-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

854733-39-4
Record name 2-Bromo-6-methoxy-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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